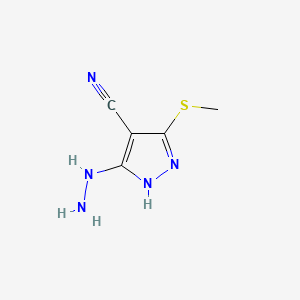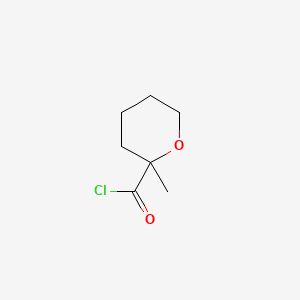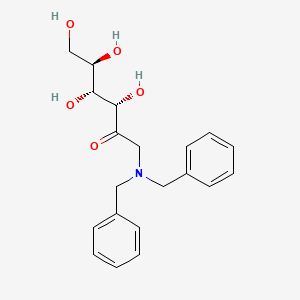
4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid
Vue d'ensemble
Description
This compound is a derivative of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP). It has been synthesized and evaluated for its analgesic potential . The compound is part of a series of TFMP derivatives that were characterized by physical and spectral methods .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one study, different derivatives of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) were synthesized and evaluated for their in vivo analgesic potential . The compounds being synthesized will be added to the current information of piperidine substituted compounds in the development of drugs .Molecular Structure Analysis
The molecular structure of this compound was characterized by physical and spectral methods, including HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex. The process for preparing this compound involves reacting the compound of a certain formula with 4-chloro-3-trifluoromethylphenyl isocyanate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were characterized by physical and spectral methods, including HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Applications De Recherche Scientifique
Synthesis and Functionalization
- 3-chloro-2-(trifluoromethyl)pyridine was converted into carboxylic acids, demonstrating a process of synthesis and functionalization that could potentially apply to the compound (Cottet et al., 2004).
Antiviral Activity
- A study on derivatives of pyridine-4-carboxylic acids indicated potential antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus, suggesting possible applications in antiviral research (Bernardino et al., 2007).
Peptide Synthesis
- Trifluoroacetates of phenol derivatives, including those similar to the compound of interest, have been used in the preparation of acylamino acid esters for peptide synthesis (Sakakibara & Inukai, 1965).
Synthesis of Derivatives
- A process for the straightforward preparation of carboxylic acids from 2-chloro-4-(trifluoromethyl)pyridine suggests the versatility of this chemical structure in producing various derivatives (Cottet & Schlosser, 2004).
Antiproliferative Activity
- Sorafenib derivatives, related to the compound, showed significant antiproliferative activity against various tumor cell lines, indicating potential applications in cancer research (Babić et al., 2012).
Chemical Synthesis
- The compound has been involved in the synthesis of furo[3,2-c]pyridine derivatives, showcasing its utility in complex chemical synthesis processes (Bradiaková et al., 2009).
Functionalization of Pyridines
- Research has shown the possibility of regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, which could be applicable to the compound in focus for creating specific derivatives (Cottet & Schlosser, 2004).
Polyimides Synthesis
- The compound has been used in the synthesis of soluble polyimides, indicating its role in the development of new materials (Ma et al., 2010).
Analyse Biochimique
Biochemical Properties
It is known that this compound can be used in the preparation of Sorafenib , an oral multikinase inhibitor used for the treatment of hepatocellular carcinoma, renal carcinoma, and differentiated thyroid carcinoma .
Cellular Effects
Sorafenib, which this compound is used to prepare, has been shown to have significant inhibitory effects on solid tumors, especially hepatocellular carcinoma .
Molecular Mechanism
Sorafenib, which this compound is used to prepare, targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis .
Temporal Effects in Laboratory Settings
It is known that Sorafenib, which this compound is used to prepare, has been shown to attenuate tumor growth of human tumor xenografts in immunocompromised mice, reduce tumor angiogenesis, and increase tumor apoptosis in models of hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma .
Dosage Effects in Animal Models
Sorafenib, which this compound is used to prepare, has been shown to have significant inhibitory effects on solid tumors, especially hepatocellular carcinoma .
Metabolic Pathways
Sorafenib, which this compound is used to prepare, is metabolized by cytochrome P450 (CYP) 3A4-mediated oxidation and uridine diphosphate glucuronosyl transferase (UGT) 1A9-mediated glucuronidation .
Transport and Distribution
Sorafenib, which this compound is used to prepare, is known to be distributed widely in the body .
Subcellular Localization
Sorafenib, which this compound is used to prepare, is known to target cell surface tyrosine kinase receptors and downstream intracellular kinases .
Propriétés
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)31-14-7-8-25-17(10-14)18(28)29/h1-10H,(H,28,29)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWVRAYBZXUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012058-78-4 | |
| Record name | 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012058784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOYLAMINO)PHENOXY)PYRIDINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9ZAV58U4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-b]furan-2(3H)-one, 5-ethoxytetrahydro-3,3a-dimethyl-, (3alpha,3aba,5ba,6aba)- (9CI)](/img/no-structure.png)








